McMurry Olefination: Alkene Yield and Substrate-to-Ti Ratio for TiCl₃(DME)₁.₅/Zn(Cu) vs. HTiCl(THF)₀.₅ and TiCl₂·LiCl
In a direct head-to-head comparative study of the McMurry reaction of acetophenone, the TiCl₃(DME)₁.₅/Zn(Cu) system delivered 95–97% isolated yield of the corresponding alkene using a substrate:Ti:Zn molar ratio of 1:2:2 [1]. This yield is comparable to or higher than that obtained with the commonly employed [HTiCl(THF)₀.₅]ₓ reagent, yet the DME-based system operates without pre-formation of a highly air-sensitive titanium hydride species and without detectable over-reduction of Ti(III) to lower-valent titanium species in the absence of substrate [1]. The TiCl₂·LiCl reagent, by comparison, functions as a stoichiometric one-electron reductant and requires different substrate stoichiometry [1].
| Evidence Dimension | McMurry alkene yield from acetophenone |
|---|---|
| Target Compound Data | 95–97% alkene yield; substrate:TiCl₃(DME)₁.₅:Zn(Cu) = 1:2:2 |
| Comparator Or Baseline | [HTiCl(THF)₀.₅]ₓ (typical McMurry reagent); TiCl₂·LiCl |
| Quantified Difference | TiCl₃(DME)₁.₅ achieves 95–97% yield; comparative yield data for [HTiCl(THF)₀.₅]ₓ within same study confirm equivalent or superior performance |
| Conditions | Refluxing DME; acetophenone as model substrate; Zn(Cu) couple as terminal reductant |
Why This Matters
Procurement of TiCl₃(DME)₁.₅ directly enables a high-yielding McMurry protocol with a defined, commercially available pre-catalyst, eliminating the need for hazardous, in-situ-generated titanium hydride reagents.
- [1] A. Bolte, B. Bogdanović, et al., 'A comparative study of the McMurry reaction utilizing [HTiCl(THF)~0.5]x, TiCl3(DME)1.5Zn(Cu) and TiCl2·LiCl as coupling reagents,' J. Organomet. Chem., 1995, 502, 109–121. View Source
